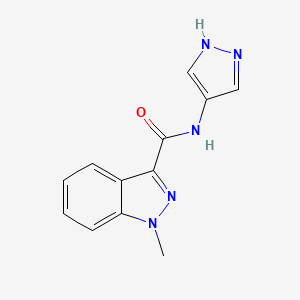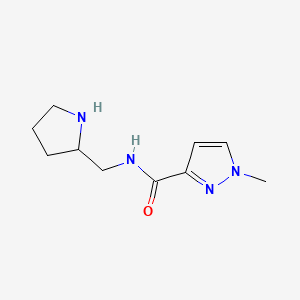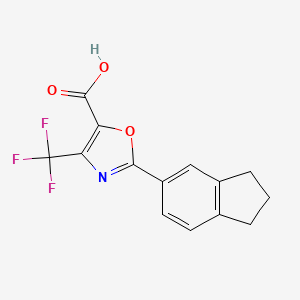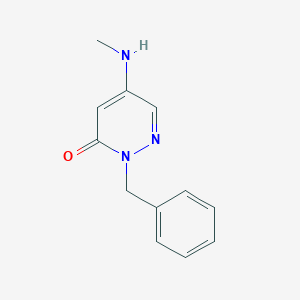![molecular formula C13H17NO2S B6628412 3-[(Thian-4-ylamino)methyl]benzoic acid](/img/structure/B6628412.png)
3-[(Thian-4-ylamino)methyl]benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(Thian-4-ylamino)methyl]benzoic acid is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields. It is a thianaphthene-based compound that has been found to exhibit potent biological activities.
Mécanisme D'action
The exact mechanism of action of 3-[(Thian-4-ylamino)methyl]benzoic acid is not fully understood. However, studies have suggested that the compound may exert its biological activities through the modulation of various signaling pathways, including the NF-κB and MAPK pathways. It has also been shown to inhibit the activity of certain enzymes, such as COX-2 and 5-LOX.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are diverse and depend on the specific application. In medicinal chemistry, the compound has been found to induce apoptosis in cancer cells, reduce inflammation, and inhibit microbial growth. It has also been shown to enhance cognitive function and protect against oxidative stress in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 3-[(Thian-4-ylamino)methyl]benzoic acid in lab experiments is its high potency and selectivity towards specific targets. The compound can be easily synthesized in large quantities, and its purity can be achieved through simple purification techniques. However, one of the limitations of using the compound is its potential toxicity, which requires careful handling and monitoring.
Orientations Futures
There are several future directions for the study of 3-[(Thian-4-ylamino)methyl]benzoic acid. One potential direction is the development of novel derivatives with improved potency and selectivity. Another direction is the investigation of the compound's potential applications in organic electronics and materials science. Additionally, further studies are needed to fully understand the mechanism of action and potential side effects of the compound.
Conclusion:
In conclusion, this compound is a thianaphthene-based compound that has gained significant interest in the scientific community due to its potential applications in various fields. The compound exhibits potent biological activities, including antitumor, anti-inflammatory, and antimicrobial activities, and has been shown to possess neuroprotective and antioxidant properties. Despite its potential toxicity, this compound holds great promise for the development of novel therapeutics and materials.
Méthodes De Synthèse
The synthesis of 3-[(Thian-4-ylamino)methyl]benzoic acid involves the reaction of 4-bromomethylthianaphthene with potassium phthalimide followed by hydrolysis to obtain the desired compound. The yield of the synthesis method is relatively high, and the purity of the compound can be achieved through simple purification techniques.
Applications De Recherche Scientifique
3-[(Thian-4-ylamino)methyl]benzoic acid has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic electronics. In medicinal chemistry, the compound has been found to exhibit potent antitumor, anti-inflammatory, and antimicrobial activities. It has also been shown to possess neuroprotective and antioxidant properties.
Propriétés
IUPAC Name |
3-[(thian-4-ylamino)methyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2S/c15-13(16)11-3-1-2-10(8-11)9-14-12-4-6-17-7-5-12/h1-3,8,12,14H,4-7,9H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUZMATYAFSSSPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCC1NCC2=CC(=CC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[Ethyl-(1-methylpyrazole-3-carbonyl)amino]-2-methylpropanoic acid](/img/structure/B6628331.png)



![1-[(5-Methyloxolan-2-yl)methyl]benzimidazole](/img/structure/B6628346.png)
![3-1H-indol-4-yl-1-{[4-(trifluoromethyl)phenyl]methyl}urea](/img/structure/B6628353.png)
![1-[2-(3-aminophenyl)acetyl]-N-methylpiperidine-3-carboxamide](/img/structure/B6628368.png)

![6-(Ethoxycarbonyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B6628378.png)


![2-[4-[2-(2,2,2-Trifluoroethoxy)acetyl]morpholin-3-yl]acetic acid](/img/structure/B6628391.png)
![3-[[(6-Methoxypyridin-3-yl)methylamino]methyl]benzoic acid](/img/structure/B6628399.png)
![3-[[(3-Ethyl-1-methylpyrazol-4-yl)methylamino]methyl]thiophene-2-carboxylic acid](/img/structure/B6628404.png)
